Cas no 13614-98-7 (Minocycline hydrochloride)

ミノサイクリン塩酸塩は、テトラサイクリン系に属する広域スペクトル抗生物質です。グラム陽性菌・陰性菌、マイコプラズマ、クラミジア、リケッチアなどに対する高い抗菌活性を示します。特に、従来のテトラサイクリン系薬剤に耐性を示す黄色ブドウ球菌(MRSAを含む)に対しても有効性を発揮することが特徴です。脂溶性が高く組織移行性に優れ、脳脊髄液や前立腺組織への浸透が良好です。歯周病治療やニキビ治療などの皮膚科領域でも応用されています。β-ラクタム系抗生物質と異なる作用機序(30Sリボソームサブユニット結合)を持つため、交差耐性のリスクが低いという利点があります。

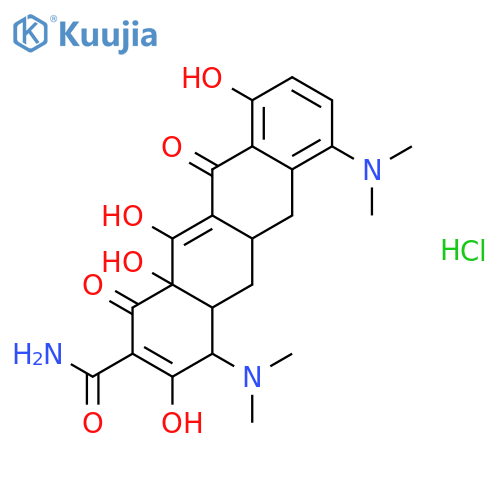

Minocycline hydrochloride structure

商品名:Minocycline hydrochloride

CAS番号:13614-98-7

MF:C23H28ClN3O7

メガワット:493.9373254776

MDL:MFCD00083669

CID:49370

PubChem ID:24278175

Minocycline hydrochloride 化学的及び物理的性質

名前と識別子

-

- (4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride

- Minocycline HCL

- Minocyclin HCl

- (4s-(4alpha,4aalpha,5aalpha,12aalpha))-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride

- Minocycline hydrochloride

- minocyclinehydrochloridehydrate

- Minocycline

- Minocycline (hydrochloride)

- Minocycline Hydrochl

- Minocyline hydrochloride

- [4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride

- minocyn

- MINOCIN

- Arestin

- Dynacin

- tri-mino

- MYNOCINE

- Klinomyci

- Minomycin

- Periofeel

- Klinomycin

- Minocycline chloride

- Vectrin

- Periocline

- Minomax

- Solodyn

- Mynocine hydrochloride

- Tri-minocycline

- Minocycline, Hydrochloride

- Minocycline hydrochloride (internal use)

- 0020414E5U

- MINO

- DSSTox_RID_80306

- DSSTox_CID_24545

- DSSTox_GSID_44545

- Minocyclinehydrochloride

- minomycin hydrochloride

- CCG-40107

- NCGC00255988-01

- M2288

- (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamidehydrochloride

- 7-Dimethylamino-6-demethyl-6-deoxytetracycline, HCl

- ZILXI

- Tox21_301590

- 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:2), (4S,4aS,5aR,12aS)-

- Acnez

- Prestwick_626

- MLS002548863

- Minocycline (as hydrochloride)

- BCP06597

- Q-201407

- [4S-(4a,4aa,5aa,12aa)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a,tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide

- CS-1256

- Q27104777

- NC00460

- HY-17412

- NSC757120

- SMR001906766

- EINECS 237-099-7

- MINOCYCLINE HYDROCHLORIDE [MART.]

- PD003090

- MINOCYCLINE HYDROCHLORIDE [USP MONOGRAPH]

- HB4617

- s4226

- CAS-13614-98-7

- Minocycline hydrochloride, crystalline

- Ximino

- Minomycin chloride

- NSC-141993

- CHEBI:50697

- HMS1568P12

- Minocycline hydrochloride, United States Pharmacopeia (USP) Reference Standard

- C23H27N3O7.HCl

- Pharmakon1600-01500414

- UNII-0020414E5U

- Arestin (TN)

- SCHEMBL2537

- NCGC00096006-01

- DTXCID6024545

- Dynacin (TN)

- Minocycline hydrochloride, European Pharmacopoeia (EP) Reference Standard

- Minocycline Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material

- MINOCYCLINE HYDROCHLORIDE [JAN]

- 10118-90-8 (base)

- MINOCYCLINE HYDROCHLORIDE [MI]

- AKOS015951312

- Minocycline hydrochloride (JP17/USP)

- SPECTRUM1500414

- NSC-757120

- Minocin (TN)

- AC-22362

- AS-75306

- CHEMBL4576719

- Tox21_111250_1

- Lederderm

- Solodyn (TN)

- Tox21_111250

- 13614-98-7

- 4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride

- MINOCYCLINE HYDROCHLORIDE [VANDF]

- FXFM-244

- NCGC00178854-03

- (4S,12aS,4aS,5aR)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-4,5,6,12a,4a,5a-hexahydronaphthacene-2-carboxamide Hydrochloride

- Tox21_113183

- 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, monohydrochloride, (4S-(4alpha,4aalpha,5aalpha,12aalpha))-

- CHEMBL1200881

- MFCD00083669

- 2-NAPHTHACENECARBOXAMIDE, 4,7-BIS(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-, MONOHYDROCHLORIDE, (4S-(4.ALPHA.,4A.ALPHA.,5A.ALPHA.,12A.ALPHA.))-

- MINOCYCLINE HYDROCHLORIDE [ORANGE BOOK]

- GLMUAFMGXXHGLU-VQAITOIOSA-N

- NS00076430

- MINOCYCLINE HYDROCHLORIDE [WHO-DD]

- 2-Naphthacenecarboxamide, 4,7- bis(dimethylamino)-1,4,4a,5,5a,6,11,12a- octahydro-3,10,12,12a-tetrahydroxy-1,11dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5aalpha,12aalpha)]

- (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

- [4S-(4?,4a?,5a?,12a?)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a,tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide

- [4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a,tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide

- Minocycline hydrochloride, Antibiotic for Culture Media Use Only

- SR-01000075625

- SR-01000075625-1

- Minocyclinhydrochlorid

- DTXSID8044545

- AMZEEQ

- D00850

- [4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride;[4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride

- Minocycline hydrochloride [USP:JAN]

- MINOLIRA

- MINOCYCLINE HYDROCHLORIDE [USP-RS]

- NSC 141993

- 7-Dimethylamino-6-demethyl-6-deoxytetracycline

- (4S,4AS,5AR,12AS)-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE

- (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,10,12,12a-tetrahydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide hydrochloride

- SBI-0051449.0002

- DA-75552

- Minocycline hydrochloride (JP18/USP)

-

- MDL: MFCD00083669

- インチ: 1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1

- InChIKey: WTJXVDPDEQKTCV-VQAITOIOSA-N

- ほほえんだ: Cl[H].O([H])[C@@]12C(=C(C(N([H])[H])=O)C([C@]([H])([C@]1([H])C([H])([H])[C@]1([H])C([H])([H])C3=C(C([H])=C([H])C(=C3C(=C1C2=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([H])([H])[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 493.161578g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 9

- 回転可能化学結合数: 3

- どういたいしつりょう: 493.161578g/mol

- 単一同位体質量: 493.161578g/mol

- 水素結合トポロジー分子極性表面積: 165Ų

- 重原子数: 34

- 複雑さ: 971

- 同位体原子数: 0

- 原子立体中心数の決定: 4

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

- ひょうめんでんか: 0

- 互変異性体の数: 288

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: テトラサイクリン塩酸塩

- 密度みつど: 1.0170

- ゆうかいてん: 213-218°C

- ふってん: 813℃

- フラッシュポイント: >110°(230°F)

- ようかいど: Freely soluble in water

- すいようせい: Freely soluble in water

- あんていせい: Light Sensitive

- PSA: 164.63000

- LogP: 1.68890

- かんど: 熱に敏感である

- マーカー: 6202

- じょうきあつ: No data available

- ひせんこうど: -170 ~ -180° (c=0.5, 0.1ml/L HCl)

- ようかいせい: 水に溶ける

Minocycline hydrochloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:3249

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:QI7630500

-

危険物標識:

- 包装カテゴリ:III

- 危険レベル:6.1(b)

- リスク用語:R36/37/38

- ちょぞうじょうけん:2-8°C

- 包装等級:III

- セキュリティ用語:6.1(b)

- 危険レベル:6.1(b)

- 包装グループ:III

Minocycline hydrochloride 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

Minocycline hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AZ456-1g |

Minocycline hydrochloride |

13614-98-7 | 98% | 1g |

¥242.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43030-1g |

Minocycline Hydrochloride |

13614-98-7 | 1g |

¥106.0 | 2021-09-08 | ||

| TRC | M344800-5g |

Minocycline Hydrochloride |

13614-98-7 | 5g |

$471.00 | 2023-05-17 | ||

| Apollo Scientific | BIM0172-10g |

Minocycline hydrochloride |

13614-98-7 | 10g |

£195.00 | 2025-02-19 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7964-100mg |

Minocycline HCl |

13614-98-7 | 98% | 100mg |

¥554.00 | 2023-09-09 | |

| MedChemExpress | HY-17412-10mM*1 mL in DMSO |

Minocycline hydrochloride |

13614-98-7 | 99.79% | 10mM*1 mL in DMSO |

¥500 | 2024-05-25 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1101-500mg |

Minocycline hydrochloride |

13614-98-7 | 100% | 500mg |

¥ 1336 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43030-5g |

Minocycline Hydrochloride |

13614-98-7 | 5g |

¥366.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | M2288-5G |

Minocycline Hydrochloride |

13614-98-7 | 98.0%(LC&T) | 5G |

¥ 3850 | 2022-04-26 | |

| abcr | AB170366-25 g |

Minocycline hydrochloride, 95%; . |

13614-98-7 | 95% | 25 g |

€735.10 | 2023-07-20 |

Minocycline hydrochloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13614-98-7)Minocycline hydrochloride

注文番号:LE10612

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:03

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13614-98-7)盐酸米诺环素

注文番号:LE26125637

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:55

価格 ($):discuss personally

Minocycline hydrochloride 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

13614-98-7 (Minocycline hydrochloride) 関連製品

- 60-54-8(Tetracycline)

- 149934-21-4(9-Aminominocycline Hydrochloride (~90%))

- 992-21-2(Lymecycline (85%))

- 43168-51-0(4-Epi Minocycline (>80%, contains unidentified salts))

- 564-25-0(Doxycycline)

- 220620-09-7(Tigecycline)

- 4708-96-7(7-Monodemethyl Minocycline)

- 10118-90-8(Minocycline)

- 2058-46-0(Oxytetracycline hydrochloride)

- 808-26-4(Sancycline)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:13614-98-7)Minocycline hydrochloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:13614-98-7)Minocycline hydrochloride

清らかである:99%/99%

はかる:25g/100g

価格 ($):274.0/890.0